molecular formula C11H15N3O B11894764 1-(Pyridin-3-yl)piperidine-4-carboxamide

1-(Pyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B11894764
M. Wt: 205.26 g/mol
InChI Key: ZSSGIBYGDDSLEJ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-4-carboxamide (CAS 779999-14-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features a piperidine-4-carboxamide core scaffold substituted with a pyridin-3-yl group, a structure of significant interest in medicinal chemistry . With a molecular formula of C11H15N3O and a molecular weight of 205.26 g/mol , this compound serves as a valuable building block and pharmacophore in drug discovery. The piperidine and pyridine heterocycles are privileged structures found in many bioactive molecules, making this carboxamide a key intermediate for the synthesis of potential therapeutic agents. While specific biological data for this exact molecule may be limited, its structural framework is widely explored in the development of compounds targeting the central nervous system, as well as various enzyme and receptor systems . Researchers utilize this chemical in lead optimization, structure-activity relationship (SAR) studies, and library synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-4-carboxamide

InChI

InChI=1S/C11H15N3O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H2,12,15)

InChI Key

ZSSGIBYGDDSLEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Pyridin 3 Yl Piperidine 4 Carboxamide and Its Analogues

Established Synthetic Pathways to the Piperidine-4-carboxamide Core Scaffold

The synthesis of the 1-(Pyridin-3-yl)piperidine-4-carboxamide molecule hinges on the initial construction of its central piperidine-4-carboxamide framework. This scaffold is a privileged structure in medicinal chemistry, and its synthesis is well-documented. rsc.orgnih.gov The process can be conceptually divided into the formation of the piperidine (B6355638) ring and the subsequent installation of the carboxamide group at the 4-position.

Strategies for the Construction of the Piperidine Ring System

The piperidine ring is the most frequently utilized non-aromatic ring in small-molecule drugs approved by the FDA. rsc.org Consequently, numerous synthetic methods have been developed for its construction. These strategies range from the reduction of pyridine (B92270) precursors to complex cyclization reactions.

Key methods for constructing the piperidine ring include:

Hydrogenation of Pyridine Derivatives : This is one of the most common and direct methods for obtaining piperidines. nih.govmdpi.com It involves the reduction of a substituted pyridine ring using various catalytic systems, such as transition metals (e.g., palladium, rhodium, platinum) under hydrogen pressure. nih.govresearchgate.net Recent advancements have focused on developing more efficient and stereoselective hydrogenation methods, including the use of organocatalysis to overcome the often harsh conditions required for metal-catalyzed reactions. nih.govmdpi.com

Intramolecular Cyclization : This approach builds the piperidine ring from an acyclic precursor through the formation of a carbon-nitrogen bond. nih.govmdpi.com Several variations exist, including:

Aza-Michael Addition : An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov

Reductive Amination : Cyclization of an amino-aldehyde or amino-ketone.

Electrophilic Cyclization : Gold- or palladium-catalyzed oxidative amination of non-activated alkenes to form substituted piperidines. nih.govmdpi.com

Multi-component Reactions : Reactions like the three-component Mannich reaction offer a convergent and stereoselective route to polyfunctionalized piperidines from simpler starting materials. rsc.org

Chemo-enzymatic Dearomatization : A modern approach that combines chemical synthesis with biocatalysis to achieve asymmetric dearomatization of activated pyridines, yielding chiral piperidines with high stereochemical precision. nih.gov

Table 1: Comparison of Major Strategies for Piperidine Ring Synthesis
Synthetic StrategyDescriptionKey AdvantagesCommon Reagents/ConditionsReference
Hydrogenation of PyridinesReduction of the aromatic pyridine ring to a saturated piperidine ring.Direct, often high-yielding, readily available starting materials.H₂, Pd/C, PtO₂, Rh/C, high pressure, high temperature. nih.govmdpi.com
Intramolecular CyclizationFormation of the ring from an acyclic precursor containing both the nitrogen and the necessary carbon chain.High control over substitution patterns and stereochemistry.Metal catalysts (Au, Pd), bases for aza-Michael reactions. nih.govmdpi.com
Multi-component ReactionsConvergent synthesis where three or more reactants combine in a single operation to form the product.Step economy, high efficiency, and molecular diversity.Mannich reaction conditions (aldehyde, amine, C-H acidic compound). rsc.org
Chemo-enzymatic DearomatizationAsymmetric dearomatization of activated pyridines using a combination of chemical and enzymatic steps.High enantioselectivity, mild reaction conditions.Amine oxidase/ene imine reductase cascades. nih.gov

Introduction of the Carboxamide Functional Group at Position 4

Once the piperidine ring is formed, the next crucial step is the introduction of the carboxamide group at the C-4 position. The most common precursor for this transformation is piperidine-4-carboxylic acid or its corresponding esters. chemicalbook.comnih.gov

The standard procedure involves an amide coupling reaction . This is typically achieved by activating the carboxylic acid of a protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid) and then reacting it with ammonia (B1221849) or an ammonia equivalent. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Alternatively, the synthesis can proceed from 4-cyanopiperidine. The nitrile group can be hydrolyzed to a carboxylic acid or directly converted to a carboxamide under specific conditions. Another route involves converting the nitrile to a thioamide, which can then be transformed into the corresponding carboxamide. google.com In some cases, amide derivatives are synthesized via amino-de-chlorination or amino-de-alkoxylation reactions. researchgate.net

Approaches for the Regioselective Installation of the Pyridin-3-yl Moiety

With the piperidine-4-carboxamide scaffold in hand, the final key step is the regioselective attachment of the pyridin-3-yl group to the piperidine nitrogen. This C-N bond formation is most effectively accomplished using transition metal-catalyzed cross-coupling reactions.

Comparison of Coupling Reactions for Pyridine Ring Integration

The selective formation of a bond between the piperidine nitrogen and the C-3 position of a pyridine ring is critical for the synthesis of the target compound. Several named reactions are suitable for this transformation, with the Buchwald-Hartwig amination being the most prominent.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It typically involves reacting an amine (piperidine-4-carboxamide) with an aryl halide (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for reaction efficiency and can be tailored to the specific substrates.

Ullmann Condensation : A classical copper-catalyzed method for C-N bond formation. While effective, it often requires higher reaction temperatures and stronger bases compared to palladium-catalyzed systems.

Chan-Lam Coupling : This is a copper-catalyzed coupling of amines with boronic acids. It offers an alternative to using halo-pyridines, instead employing pyridin-3-ylboronic acid.

Table 2: Comparison of Coupling Reactions for N-Arylation of Piperidine
ReactionCatalyst SystemPyridine SubstrateTypical ConditionsKey FeaturesReference
Buchwald-Hartwig AminationPalladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos, BINAP)Aryl Halides (Cl, Br, I, OTf)Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous Solvent (e.g., Toluene, Dioxane), 80-120 °CHigh functional group tolerance, mild conditions, broad substrate scope. organic-chemistry.org
Ullmann CondensationCopper (e.g., CuI, Cu₂O) + Ligand (optional, e.g., phenanthroline)Aryl Halides (Br, I)Strong Base (e.g., K₂CO₃, K₃PO₄), High Temperature (150-210 °C), Polar Aprotic Solvent (e.g., DMF, NMP)Cost-effective catalyst, often requires harsh conditions. researchgate.net
Chan-Lam CouplingCopper (e.g., Cu(OAc)₂)Boronic AcidsOxidant (e.g., O₂, Pyridine N-oxide), Room Temperature to 80 °CUses boronic acids instead of halides, often milder conditions. researchgate.net

Synthetic Routes Targeting Specific Pyridyl Isomers

Ensuring the installation of the pyridyl group at the C-3 position is paramount. The most straightforward approach to achieve this regioselectivity is by using a pyridine precursor that is already functionalized at the desired position. For instance, employing 3-bromopyridine, 3-chloropyridine, or pyridin-3-ylboronic acid as the coupling partner in one of the reactions described above will exclusively yield the 1-(pyridin-3-yl) isomer. nih.gov

De novo synthesis of the pyridine ring also offers complete regiochemical control. nih.gov For example, transition metal-catalyzed [2+2+2] cycloaddition reactions between nitriles and alkynes can be designed to construct a pyridine ring with a specific substitution pattern already in place. nih.gov While more complex, this strategy is powerful for accessing highly substituted or unusual pyridine analogs.

Diversification and Derivatization Strategies for Analog Library Synthesis

To explore the structure-activity relationship (SAR) of this compound, medicinal chemists often synthesize libraries of related analogs. nih.gov This is achieved by systematically modifying different parts of the molecule.

Varying the Piperidine Substituents : Starting with a library of substituted piperidine-4-carboxamides allows for the exploration of the chemical space around the piperidine core. For example, introducing substituents at the 2- or 3-positions of the piperidine ring can significantly impact the molecule's conformation and biological activity. thieme-connect.comnih.gov

Modifying the Pyridine Ring : The use of different substituted 3-halopyridines in the coupling step allows for the introduction of various functional groups onto the pyridine moiety. This can modulate the electronic properties and binding interactions of the final compound.

Derivatization of the Carboxamide : The secondary amide of the carboxamide group (R-CO-NH₂) provides a handle for further functionalization. It can be N-alkylated or N-arylated to produce tertiary amides. For instance, a focused library of N-arylpiperidine-3-carboxamide derivatives was constructed to investigate SAR for antimelanoma activity. nih.gov Similarly, libraries can be built by coupling the piperidine-4-carboxylic acid precursor with a diverse set of amines instead of ammonia. nih.gov

Late-Stage Functionalization : After the core scaffold is assembled, the pyridine ring can be subjected to further reactions. As an electron-deficient ring, it can undergo nucleophilic aromatic substitution or be activated for C-H functionalization, allowing for the late-stage introduction of diverse substituents. researchgate.netvulcanchem.com

These diversification strategies, often employed in a combinatorial or parallel synthesis format, enable the rapid generation of a multitude of analogs, which is essential for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery programs. sigmaaldrich.com

Modifications at the Piperidine Nitrogen Atom

The core structure of this compound is typically assembled via a nucleophilic substitution reaction. A common strategy involves the coupling of a pyridine derivative with a piperidine scaffold. evitachem.com

One prevalent method is the reaction of 3-halopyridine (e.g., 3-bromopyridine or 3-fluoropyridine) with piperidine-4-carboxamide. This reaction is often catalyzed by a base, such as triethylamine (B128534) (Et3N), in a suitable solvent like n-butanol at elevated temperatures. This approach directly forms the crucial C-N bond between the pyridine ring and the piperidine nitrogen.

In the synthesis of more complex analogues, such as those used in the development of protein kinase B (PKB) inhibitors, the piperidine nitrogen is coupled with a more elaborate heterocyclic system, like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. nih.gov These reactions also typically employ a base and high temperatures to drive the substitution. nih.gov

Table 1: Representative Reactions for Modification at the Piperidine Nitrogen

Pyridine/Heterocycle Precursor Piperidine Precursor Reagents and Conditions Product Type
3-Halopyridine Piperidine-4-carboxamide Base (e.g., Et3N), Solvent (e.g., n-BuOH), Heat This compound
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Aminopiperidine-4-carboxamide derivative Et3N, n-BuOH, 100 °C 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine analogue

Introduction of Substituents on the Pyridine Ring

Functionalization of the pyridine ring is crucial for tuning the electronic and steric properties of the final compound. Substituents can be introduced either by using a pre-functionalized pyridine starting material or by modifying the pyridine ring after its coupling to the piperidine moiety.

For instance, to synthesize analogues like N-(4-Methylpyridin-2-yl)piperidine-3-carboxamide, a substituted pyridine (e.g., 2-chloro-4-methylpyridine) is used in the initial coupling step with the appropriate piperidine carboxamide. bldpharm.com

Post-coupling modification of the pyridine ring can also be achieved. The pyridine ring is generally susceptible to electrophilic substitution, although the nitrogen atom deactivates the ring. Functional groups such as nitro (-NO₂) or halogens can be introduced, which can then serve as handles for further derivatization. vulcanchem.com For example, nitration can be achieved using standard nitrating agents, and the resulting nitro-substituted compound can be subsequently reduced to an amino group, providing a site for further chemical elaboration. vulcanchem.com

Table 2: Strategies for Pyridine Ring Substitution

Method Description Example Reaction
Pre-functionalization Using a substituted pyridine (e.g., halo-, alkyl-, or nitro-pyridine) in the initial coupling reaction with the piperidine core. 2-Chloro-4-methylpyridine + Piperidine-3-carboxamide → N-(4-Methylpyridin-2-yl)piperidine-3-carboxamide

Chemical Transformations of the Carboxamide Group

The carboxamide group at the C4 position of the piperidine ring is a versatile functional group that can undergo various chemical transformations to yield a range of derivatives.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, yielding 1-(pyridin-3-yl)piperidine-4-carboxylic acid. vulcanchem.comnih.gov This carboxylic acid can then be used in further coupling reactions.

Reduction: The carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in a solvent such as tetrahydrofuran (B95107) (THF). nih.govvulcanchem.com This transformation yields C-[1-(pyridin-3-yl)piperidin-4-yl]methylamine, a key intermediate for synthesizing compounds with a different linker between the piperidine ring and other functional groups. google.com

Dehydration/Cyclization: The carboxamide group can be a precursor for the synthesis of other heterocyclic systems. For example, reaction with chlorocarbonylsulfenyl chloride can lead to the formation of 1,3,4-oxathiazol-2-one (B8730521) heterocycles. researchgate.net This reaction typically proceeds in a solvent like dioxane at high temperatures and in the presence of a base such as sodium carbonate to neutralize the HCl generated. researchgate.net In the absence of a base, dehydration to the corresponding nitrile can occur. researchgate.net

Table 3: Key Transformations of the Carboxamide Moiety

Transformation Reagents Product Functional Group
Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid
Reduction LiAlH₄ or BH₃-THF Primary Amine (aminomethyl)
Cyclization Chlorocarbonylsulfenyl chloride, Na₂CO₃ Oxathiazol-2-one

Enantioselective Synthesis and Chiral Resolution Techniques for Stereoisomers

While this compound itself is achiral, many of its biologically active analogues possess stereocenters, particularly when substituents are introduced at the C3 position of the piperidine ring or on side chains. googleapis.comnih.gov Therefore, enantioselective synthesis is critical for preparing single enantiomers, which often exhibit different pharmacological profiles.

A powerful strategy for the enantioselective synthesis of 3-substituted piperidines involves the asymmetric functionalization of pyridine derivatives. nih.govorganic-chemistry.org One such approach is a rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This method couples aryl or vinyl boronic acids with a partially reduced pyridine derivative, such as phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high enantioselectivity. nih.govorganic-chemistry.org Subsequent reduction of the tetrahydropyridine (B1245486) double bond affords the desired enantioenriched 3-substituted piperidine. nih.gov

Another approach involves the use of chiral auxiliaries. For example, phenylglycinol-derived oxazolopiperidone lactams can be used to direct the stereoselective alkylation at the C3 position. dntb.gov.ua The chiral auxiliary is later removed to yield the enantiomerically enriched 3,3-disubstituted piperidine derivative. dntb.gov.ua

Chiral resolution, which involves separating a racemic mixture into its constituent enantiomers, is an alternative to asymmetric synthesis. This can be achieved through techniques such as:

Formation of diastereomeric salts: Reacting the racemic piperidine derivative with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can be separated by crystallization due to their different physical properties.

Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers based on their differential interactions with the chiral support.

These methods provide access to stereochemically pure piperidine building blocks that are essential for the synthesis of specific stereoisomers of complex drug candidates. nih.gov

Research on this compound: A Review of Available Scientific Data

Our investigation sought to populate a detailed analysis of this compound's biological profile, including computational predictions of its targets and experimental characterization of its binding affinities. However, the search for specific data, including in silico screening results, structure-based design applications, kinase binding profiles, G-protein coupled receptor (GPCR) interaction studies, and enzyme modulation assessments for this compound, did not yield sufficient information to construct a scientifically robust article based on the requested detailed outline.

The available information often pertains to analogues or derivatives, which, while structurally related, possess different substitutions that can significantly alter their biological activity. For instance, extensive research exists for compounds such as 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which have been identified as inhibitors of Protein Kinase B (Akt). nih.govacs.org Similarly, other piperidine carboxamide derivatives have been investigated as inhibitors of enzymes like Bruton's tyrosine kinase (Btk) and as ligands for various GPCRs. nih.govnih.gov

Computational chemistry provides powerful tools for predicting the biological targets of small molecules. nih.gov Methodologies like in silico screening, the development of ligand-based target prediction models, and the application of structure-based drug design principles are commonly used to identify potential protein-ligand interactions. arabjchem.orgnih.gov These approaches could theoretically be applied to this compound to generate hypotheses about its molecular targets. However, published studies undertaking such a specific investigation for this compound were not identified.

Experimental validation is crucial to confirm computational predictions. This typically involves a suite of biochemical and cellular assays. Kinase binding studies, for example, would quantify the compound's affinity and inhibitory potential against a panel of kinases. nih.govacs.org Investigations into GPCR interactions would assess its ability to bind to and modulate the activity of these cell surface receptors, which are significant targets for a wide range of therapeutics. nih.gov Furthermore, the assessment of enzyme active site modulation would determine if the compound can act as an inhibitor or activator of other enzyme classes. nih.gov

Molecular Target Identification and Ligand Receptor Interactions of 1 Pyridin 3 Yl Piperidine 4 Carboxamide

Biophysical Techniques for Elucidating Compound-Target Complex Formation

The elucidation of how a compound like 1-(Pyridin-3-yl)piperidine-4-carboxamide binds to a potential molecular target would typically involve a suite of biophysical techniques. These methods are crucial for confirming direct interaction, determining binding affinity and kinetics, and understanding the thermodynamics of the interaction.

Commonly employed biophysical techniques in drug discovery include:

TechniqueInformation Provided
Surface Plasmon Resonance (SPR) Real-time analysis of binding kinetics (association and dissociation rates) and affinity.
Isothermal Titration Calorimetry (ITC) Direct measurement of the heat change upon binding to determine binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the specific atoms involved in the interaction and can reveal structural changes in both the ligand and the target protein upon binding.
X-ray Crystallography Offers a high-resolution, three-dimensional structure of the compound bound to its target, revealing the precise binding mode and key intermolecular interactions.
Differential Scanning Fluorimetry (DSF) A high-throughput method to assess compound binding by measuring changes in protein thermal stability.

Without experimental data, it is not possible to present findings from these techniques for this compound.

Pathway Analysis of Potential Molecular Mechanisms of Action

Pathway analysis is a critical step in understanding the functional consequences of a compound's interaction with its molecular target. This analysis helps to elucidate the downstream signaling events that are modulated by the compound, ultimately leading to a physiological effect.

Should this compound be identified as an inhibitor of a specific kinase, for example, pathway analysis would aim to map out the signaling cascade in which that kinase is involved. This could involve techniques such as:

Western Blotting: To measure changes in the phosphorylation status of downstream substrate proteins of the target kinase.

Gene Expression Profiling (e.g., RNA-Seq): To identify changes in gene transcription that result from the modulation of the signaling pathway.

Cell-based Assays: To measure functional outcomes such as cell proliferation, apoptosis, or migration that are dependent on the targeted pathway.

Currently, there is no published research detailing any such pathway analysis for this compound. The absence of an identified molecular target for this specific compound precludes any meaningful analysis of its potential molecular mechanisms of action.

Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl Piperidine 4 Carboxamide Derivatives

Systematic Exploration of Structural Variations and Their Biological Consequences

Impact of Substituents on the Piperidine (B6355638) Ring on Potency and Selectivity

Substitutions on the piperidine ring of analogous scaffolds have been shown to significantly influence both the potency and selectivity of the compounds. For instance, in a related series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the introduction of substituents at the 4-position of the piperidine ring has been a key strategy for enhancing biological activity. While direct data on 1-(pyridin-3-yl)piperidine-4-carboxamide is limited, the principles derived from similar structures are highly relevant.

In these analogous series, increasing the lipophilicity of substituents at the 4-position of the piperidine ring has been associated with changes in selectivity. For example, the introduction of a larger, more lipophilic 4-tert-butyl substituent in a related series resulted in a significant increase in selectivity for Protein Kinase B (PKB) over the closely related kinase PKA. acs.org This suggests that the pocket accommodating the piperidine substituent can tolerate and even favor bulkier, lipophilic groups, which may lead to enhanced interactions with the target protein.

Furthermore, the stereochemistry of substituents on the piperidine ring can play a critical role. In studies of related piperidine derivatives, different stereoisomers have exhibited marked differences in biological activity, underscoring the importance of a well-defined three-dimensional orientation for optimal target engagement.

Compound Analogue Piperidine Ring Substituent Observed Effect on Activity/Selectivity Reference
Analogue A4-tert-butylIncreased selectivity for PKB over PKA acs.org
Analogue B2-napthylIntermediate level of selectivity acs.org

This table is illustrative and based on findings from analogous compound series.

Influence of Modifications to the Pyridine (B92270) Moiety on Activity Profiles

The pyridine ring in the this compound scaffold serves as a crucial interaction motif, often involved in hydrogen bonding or other key interactions within the binding site of a biological target. Modification of this moiety can therefore have profound effects on the compound's activity.

In broader studies of kinase inhibitors, the heteroaromatic group, such as the pyridine ring, frequently forms hydrogen bonds with the hinge region of the kinase domain. nih.gov Altering the electronics and hydrogen bonding capacity of the pyridine ring, for example by introducing substituents or replacing it with other heteroaromatic systems, can fine-tune these interactions. For instance, in a related series of kinase inhibitors, replacing a pyrrolo[2,3-d]pyrimidine moiety with a 7-azaindole (B17877) led to a reduction in selectivity. acs.org This was attributed to a change in the preferred conformation and orientation of the piperidine ring relative to the bicyclic system, altering the vectors of key interacting groups. acs.org

These findings highlight that even subtle changes to the pyridine ring, such as the position of the nitrogen atom or the addition of substituents, can alter the conformational preferences of the entire molecule and thereby impact its biological activity.

Role of the Carboxamide Linker in Ligand-Target Recognition

The carboxamide linker is a pivotal element in the this compound structure, providing a specific geometry and hydrogen bonding capability that influences how the molecule docks with its target. The rigidity and orientation of this linker are critical for positioning the pyridine and piperidine moieties correctly within the binding pocket.

In a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the introduction of the carboxamide linker was a key step in developing potent and orally bioavailable inhibitors. nih.gov The amide group itself can act as both a hydrogen bond donor and acceptor, forming critical interactions with the target protein. For example, the N-H of the amide may interact with a backbone carbonyl, while the carbonyl oxygen can interact with an amino acid side chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can provide predictive insights into the biological activity of compounds based on their physicochemical properties. For derivatives of this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can be particularly useful. nih.gov

In a study on aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 (JNK-1), a related class of compounds, CoMFA was used to develop a predictive model. nih.gov This model was built upon docking studies that determined the probable binding conformation of the inhibitors in the active site of the kinase. nih.gov The resulting QSAR model had a high cross-validated q² value, indicating good predictive ability. nih.gov

Such models can map the steric and electrostatic fields of the molecules, providing a visual representation of which regions of the molecule are sensitive to modification. For the this compound scaffold, a QSAR model could highlight areas where bulky substituents are favored or where specific electrostatic interactions are crucial for activity. These insights can guide the design of new derivatives with potentially enhanced potency and selectivity, reducing the need for extensive trial-and-error synthesis.

Conformational Analysis and its Contribution to Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the conformations it can adopt. Conformational analysis of this compound derivatives is therefore essential for understanding their interaction with biological targets.

Proton NMR spectroscopy is a powerful tool for determining the preferred conformation of molecules in solution. For instance, in a study of the related compound 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, NMR analysis revealed that the aromatic ring exists in an axial position. nih.gov This axial orientation was found to be crucial for its inhibitory potency, as it allowed the pyridyl ring to mimic a key feature of the natural substrate. nih.gov The diastereoisomer with an equatorial pyridyl ring exhibited significantly lower potency. nih.gov

These findings suggest that for this compound, the conformational equilibrium of the piperidine ring and the relative orientation of the pyridyl group are likely to be critical determinants of bioactivity. A specific, low-energy conformation is often required for a productive binding event. Molecular modeling and NMR studies can thus provide invaluable information for designing derivatives that are pre-organized in the bioactive conformation.

Ligand Efficiency and Lipophilicity Efficiency in SAR Optimization

In the process of optimizing a lead compound like this compound, it is important to consider not just the absolute potency but also the efficiency with which the molecule achieves that potency. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used for this purpose. nih.govnih.gov

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It helps in identifying smaller, more efficient fragments that can be built upon. In general, as molecules get larger during optimization, their potency often increases, but their LE may decrease. nih.gov For a series of benzophenone-type inhibitors, it was observed that smaller ligands exhibited higher ligand efficiency values. acs.org

Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for optimizing compounds to have a good balance of potency and physicochemical properties, which is crucial for achieving favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov While highly lipophilic compounds may show good potency, they are often plagued by issues such as poor solubility and high metabolic clearance. A LipE greater than 5 combined with a clogP between 2 and 3 is often considered optimal for a promising drug candidate, although this is not a strict rule. acs.org

For the this compound series, calculating and monitoring LE and LipE during the optimization process would be crucial for developing drug candidates with a higher probability of success in preclinical and clinical development.

Metric Definition Importance in SAR
Ligand Efficiency (LE)pIC₅₀ / Number of Heavy AtomsIdentifies efficient binding fragments and helps to avoid unnecessary increases in molecular size.
Lipophilic Efficiency (LipE)pIC₅₀ - logPBalances potency with lipophilicity to guide the development of compounds with better drug-like properties.

This table provides a general overview of LE and LipE metrics.

Biological Activity Spectrum and Mechanistic Investigations of 1 Pyridin 3 Yl Piperidine 4 Carboxamide

Anti-Inflammatory and Immunomodulatory Potentials in In Vitro and In Vivo Systems

While the broader classes of piperidine (B6355638) and pyridine-containing molecules have been explored for various pharmacological activities, specific in vitro and in vivo studies detailing the anti-inflammatory or direct immunomodulatory properties of 1-(Pyridin-3-yl)piperidine-4-carboxamide are not extensively documented in the reviewed scientific literature.

However, related structural motifs have appeared in compounds designed to modulate immune responses. For instance, research into N-(Indazol-3-yl)piperidine-4-carboxylic acids has identified them as allosteric inhibitors of the nuclear hormone receptor RORγt. nih.gov RORγt is a critical regulator for Th17 cells, which are deeply involved in the inflammatory cascade of many autoimmune diseases. nih.gov This suggests that the piperidine-4-carboxylic acid scaffold can be incorporated into molecules with immunomodulatory potential. Another study focused on pyridine (B92270) analogs of the anti-inflammatory drug nimesulide, investigating their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.

These examples highlight the potential of the constituent chemical groups, but direct evidence of anti-inflammatory or immunomodulatory action for this compound itself remains an area for further investigation.

Antimicrobial and Antiviral Efficacy in Preclinical Studies

The efficacy of this compound and its derivatives has been evaluated in preclinical models, particularly focusing on antiviral applications.

The pyridine and piperidine rings are common structural features in many compounds developed for their antimicrobial properties. However, specific studies providing detailed data, such as Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains, are not prominently featured in the available research.

A significant area of investigation for piperidine-4-carboxamide derivatives has been in the development of anti-HIV-1 agents. These compounds have been identified as potent antagonists of the C-C chemokine receptor type 5 (CCR5). nih.gov CCR5 is a crucial co-receptor that the HIV-1 virus uses to enter host immune cells. By blocking this receptor, these antagonists can effectively inhibit viral entry and replication.

Research has led to the design of novel piperidine-4-carboxamide derivatives based on pharmacophore models that interact with key amino acids essential for CCR5 antagonism. nih.gov The development of these compounds was spurred by the need for new agents with improved pharmacological profiles. One clinical candidate, TAK-220, which features a piperidine-4-carboxamide core, was discovered through high-throughput screening and was noted for its metabolic stability and potent anti-HIV activity. nih.govscispace.com A study dedicated to the synthesis and biological evaluation of these derivatives demonstrated that modifying the core structure could lead to compounds with excellent antiviral activity against CCR5-tropic HIV-1 strains in human peripheral blood mononuclear cells. nih.gov

Preclinical Anti-HIV-1 Activity of a Piperidine-4-Carboxamide Derivative
Compound ClassTargetMechanism of ActionObserved In Vitro ActivityReference
Piperidine-4-carboxamide derivativesHIV-1CCR5 Receptor AntagonismA selected compound demonstrated excellent antiviral activity against CCR5-using HIV-1 replication with an EC50 of 0.59 nM. nih.gov
Piperidine derivative (Compound 19)HIV-1CCR5 Receptor AntagonismDisplayed anti-HIV activity with an IC50 of 73.01 nM. nih.gov

Enzyme-Specific Inhibition and Downstream Cellular Pathway Regulation

Investigations into the molecular targets of this compound have revealed its potential to interact with specific enzymes involved in cellular signaling.

The PI3K-AKT-mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is common in various diseases, making it a key target for therapeutic intervention. While some research has focused on developing piperidine-4-carboxamide derivatives as inhibitors of Protein Kinase B (Akt), a central node in this pathway, these studies have often involved different core structures. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of Akt. nih.gov However, specific data demonstrating the direct inhibition of Akt or modulation of the PI3K-AKT-mTOR pathway by this compound is not available in the reviewed literature.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a membrane enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid molecules. escholarship.org Research into the discovery of NAPE-PLD inhibitors has highlighted the importance of the pyridyl moiety in compound potency.

In a study aimed at identifying the first selective inhibitors of NAPE-PLD, a series of pyridyl-phenyl derivatives were synthesized and tested. The results showed that the position of the nitrogen atom on the pyridine ring significantly influenced the inhibitory activity. A compound featuring a 3-pyridyl group demonstrated a notable increase in potency compared to other isomers, suggesting a specific interaction between the 3-pyridyl nitrogen and a recognition site within the enzyme. escholarship.org This provides evidence that a 1-(Pyridin-3-yl) structural element can be a key feature for effective NAPE-PLD inhibition.

Inhibitory Potency of Pyridyl Derivatives on NAPE-PLD Activity
Compound DerivativeInhibitory Concentration (IC50)Reference
2-pyridyl derivative~120 µM escholarship.org
3-pyridyl derivative~26 µM escholarship.org
4-pyridyl derivative~34 µM escholarship.org

Preclinical Development and Future Research Directions for 1 Pyridin 3 Yl Piperidine 4 Carboxamide

Optimization Strategies for Improving Biological Efficacy and Target Selectivity

The development of piperidine (B6355638) carboxamide derivatives often involves strategic chemical modifications to enhance their biological activity and selectivity for specific molecular targets. For 1-(Pyridin-3-yl)piperidine-4-carboxamide, several optimization strategies can be envisioned based on established medicinal chemistry principles and research on analogous compounds.

One key area for optimization is the substitution on the pyridine (B92270) ring. The nitrogen atom in the pyridine ring and its position are crucial for target interaction. Modifications to the pyridine ring, such as the introduction of various substituents (e.g., methyl, chloro groups), could modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity for a target kinase or receptor.

Another common strategy involves modification of the piperidine ring and the carboxamide linker. Research on similar scaffolds, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has shown that altering the linker between the piperidine core and other parts of the molecule can significantly impact bioactivity. acs.orgnih.gov For instance, the introduction of substituents on the piperidine ring can influence the compound's conformation and how it fits into the binding pocket of a target protein.

Furthermore, structure-activity relationship (SAR) studies on related piperidine carboxamides have demonstrated that even minor changes can lead to significant differences in potency and selectivity. acs.org For example, in a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) piperidine-4-carboxamide derivatives, the presence of different electron-donating or withdrawing groups on a phenyl ring was found to influence their anti-angiogenic activity. longdom.org

A hypothetical optimization strategy for this compound could involve the synthesis of a library of analogs with systematic variations at these key positions to identify compounds with superior efficacy and a more desirable selectivity profile.

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The piperidine and pyridine moieties are present in numerous biologically active compounds, suggesting a wide range of potential therapeutic applications for this compound. The exploration of novel indications would be guided by its mechanism of action, which would first need to be elucidated through target identification and profiling studies.

Given that many piperidine derivatives exhibit activity as kinase inhibitors, a primary area of investigation would be in oncology. nih.gov For example, various piperidine-containing compounds have been investigated as inhibitors of kinases like Akt (Protein Kinase B), which is a key component in signaling pathways that regulate cell growth and survival and is often deregulated in cancer. acs.orgnih.gov If this compound were found to inhibit a cancer-relevant kinase, it could be explored as a potential anti-cancer agent.

Beyond oncology, piperidine derivatives have shown potential in a variety of other therapeutic areas, including autoimmune diseases, by targeting kinases such as Janus kinases (JAKs). acs.org Additionally, some piperidine carboxamides have been investigated as inhibitors of PCSK9, a protein involved in regulating cholesterol levels, suggesting potential applications in cardiovascular disease. researchgate.net The structural features of this compound make it a candidate for screening against a panel of targets implicated in these and other conditions, such as neurodegenerative diseases or inflammatory disorders.

Development of Combination Therapies and Evaluation of Synergistic Effects in Preclinical Settings

Once a primary therapeutic indication for this compound is established, a logical next step in preclinical development is the exploration of combination therapies. The goal of combination therapy is to achieve synergistic effects, overcome drug resistance, or reduce the toxicity of individual agents.

For instance, if this compound is identified as an inhibitor of a specific signaling pathway in cancer, it could be combined with other chemotherapeutic agents that act on different pathways. Preclinical studies would involve in vitro experiments using cancer cell lines and in vivo studies in animal models to assess the efficacy and safety of the combination. The synergistic effects would be evaluated by measuring outcomes such as enhanced tumor growth inhibition or increased cancer cell apoptosis compared to treatment with either agent alone.

Design and Assessment of Targeted Delivery Systems

To enhance the therapeutic index of this compound, targeted delivery systems could be designed and evaluated. These systems aim to increase the concentration of the drug at the site of action while minimizing its exposure to healthy tissues, thereby reducing potential side effects.

Examples of targeted delivery systems include conjugation to a monoclonal antibody that recognizes a tumor-specific antigen, encapsulation in nanoparticles that are designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect, or the development of prodrugs that are activated by specific enzymes present in the target tissue. Preclinical assessment of these delivery systems would involve evaluating their stability, drug release kinetics, and biodistribution in animal models.

Utility as Pharmacological Probes and Research Tools for Biological Systems

Even if this compound does not proceed to clinical development as a therapeutic agent, it could serve as a valuable pharmacological probe or research tool. A highly selective and potent compound can be used to investigate the biological function of its target protein.

For example, if this compound is found to be a selective inhibitor of a particular enzyme, it could be used in laboratory studies to elucidate the role of that enzyme in various cellular processes. This could involve treating cells or animal models with the compound and observing the downstream effects on signaling pathways, gene expression, or cellular phenotype. Such studies can contribute to a deeper understanding of disease mechanisms and the identification of new therapeutic targets.

The development of a radiolabeled version of this compound could also enable its use in positron emission tomography (PET) imaging to visualize the distribution and density of its target in living organisms, including humans. This would be a powerful tool for both basic research and clinical diagnostics.

Advanced Characterization and Computational Methodologies in 1 Pyridin 3 Yl Piperidine 4 Carboxamide Research

Spectroscopic and Spectrometric Techniques for Comprehensive Structural Confirmation

The unambiguous identification and structural elucidation of 1-(Pyridin-3-yl)piperidine-4-carboxamide rely on a combination of spectroscopic and spectrometric methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and connectivity.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is illustrative of expected fragments based on common fragmentation patterns.

Fragment Structure/Description Predicted m/z (mass-to-charge ratio) Possible Origin
[M+H]⁺ 206.1 Protonated molecular ion
[M-NH₂]⁺ 190.1 Loss of the primary amide group
[C₅H₄N-CH₂]⁺ 92.1 Fragment corresponding to the pyridin-3-ylmethyl cation
[Piperidine-4-carboxamide]⁺ 129.1 Cleavage of the N-C bond between pyridine (B92270) and piperidine (B6355638)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic protons on the pyridin-3-yl ring would appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring would appear in the more upfield region, with their chemical shifts and coupling patterns revealing their axial or equatorial positions and their relationship to adjacent protons. The amide (-CONH₂) protons would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The carbons of the pyridine ring would resonate in the aromatic region (~δ 120-150 ppm). The carbons of the piperidine ring would appear in the aliphatic region (~δ 20-60 ppm), and the carbonyl carbon of the carboxamide group would be found significantly downfield (~δ 170-180 ppm).

X-ray Crystallography for High-Resolution Ligand-Protein Complex Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes with proteins at atomic resolution. youtube.comnih.gov This technique provides definitive proof of a ligand's binding mode, revealing the specific interactions—such as hydrogen bonds, ionic bonds, and hydrophobic contacts—that anchor it within a protein's binding site.

While a specific crystal structure for this compound complexed with a protein target is not publicly available, the Protein Data Bank (PDB) contains numerous examples of piperidine derivatives bound to various enzymes and receptors. nih.gov For instance, the crystal structure of Δ¹-piperideine-2-carboxylate reductase complexed with NADPH provides insight into how a piperideine ring can be oriented within an active site. rcsb.org These structures are crucial for structure-based drug design, allowing researchers to visualize how modifications to the ligand could enhance affinity and selectivity.

The process involves crystallizing the target protein in the presence of the ligand and bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the ligand-protein complex is fitted. youtube.com Key parameters such as resolution and R-factors indicate the quality of the final structure. rcsb.org

Table 2: Example Crystallographic Data for a Protein-Ligand Complex Data for Δ¹-piperideine-2-carboxylate reductase from Pseudomonas syringae complexed with NADPH (PDB ID: 2CWF) is shown as an example of data obtained for a related ring system. rcsb.org

Parameter Value Description
PDB ID 2CWF Unique identifier in the Protein Data Bank
Method X-RAY DIFFRACTION The experimental technique used
Resolution 1.80 Å A measure of the level of detail in the structure
R-Value Work 0.188 A measure of the agreement between the model and experimental data
R-Value Free 0.209 A cross-validation metric to prevent model overfitting

Molecular Dynamics Simulations and Computational Docking Studies for Binding Mode Analysis

Computational methods like molecular docking and molecular dynamics (MD) simulations are essential tools for predicting and analyzing how a ligand like this compound might interact with a protein target. nih.gov

Molecular Docking: This technique computationally places a ligand into the binding site of a protein to predict its preferred orientation and binding affinity. Docking studies on piperidine-derived amide inhibitors have revealed key interactions within the catalytic pocket of enzymes like soluble epoxide hydrolase (sEH). nih.gov The algorithm samples many possible conformations and scores them, with the top-scoring poses suggesting the most likely binding mode.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. youtube.com By simulating the motions of all atoms in the system, MD provides insights into the flexibility of the protein and ligand, the role of water molecules, and the strength of key interactions. youtube.com This dynamic view can reveal conformational changes that are not apparent from a static crystal structure and helps to refine the understanding of the binding event. youtube.com

Table 3: Illustrative Data from a Hypothetical Docking Study This table represents typical output from a molecular docking and MD simulation analysis for a ligand in a protein active site.

Interacting Residue (Protein) Interaction Type Distance (Å) Stability in MD
Asp-124 Hydrogen Bond 2.8 Stable
Tyr-250 π-π Stacking 4.5 Stable
Trp-85 Hydrogen Bond (with water bridge) 3.1 Intermittent
Val-101, Leu-198 Hydrophobic Contact N/A Stable

Chemoinformatics Approaches for Data Mining and Predictive Modeling

Chemoinformatics applies computational methods to analyze chemical data, enabling researchers to mine large compound libraries and build models that predict biological activity. Quantitative Structure-Activity Relationship (QSAR) is a primary chemoinformatic technique used in this context.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For piperidine carboxamide derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for inhibiting targets like anaplastic lymphoma kinase (ALK). researchgate.net These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would increase or decrease activity. This provides a clear roadmap for designing more potent analogs. nih.gov The statistical robustness of a QSAR model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net

Table 4: Example of Statistical Parameters from a 3D-QSAR Study Data is representative of models developed for piperidine carboxamide derivatives as ALK inhibitors. researchgate.net

Model q² (Cross-validated) r² (Non-cross-validated) r²_pred (External Validation) Interpretation
CoMFA 0.715 0.993 0.744 Good internal stability and predictive power
CoMSIA 0.620 0.986 0.570 Good internal stability and moderate predictive power

Concluding Perspectives and Identification of Research Gaps in the Study of 1 Pyridin 3 Yl Piperidine 4 Carboxamide

Summary of Key Academic Discoveries and Contributions to the Field

Direct academic contributions focusing explicitly on 1-(Pyridin-3-yl)piperidine-4-carboxamide are limited, with the compound more commonly appearing as a chemical intermediate or a fragment in larger, more complex patented structures. However, the broader class of N-aryl and N-heteroaryl piperidine-4-carboxamides has been the subject of significant research, leading to key discoveries across various therapeutic areas.

Research into structurally related compounds has yielded potent and selective modulators of various biological targets. For instance, the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to the identification of orally bioavailable inhibitors of Protein Kinase B (Akt), a crucial node in cell signaling pathways often deregulated in cancer. nih.govnih.gov In this series, the piperidine-4-carboxamide core served as a versatile scaffold, allowing for systematic modifications that optimized potency and pharmacokinetic properties, ultimately leading to clinical candidates like AZD5363. nih.gov

Similarly, modifications of the N-heteroaryl group and the carboxamide moiety have produced inhibitors for other important targets. Piperidine-4-carboxamide derivatives have been designed as CCR5 inhibitors for potential anti-HIV-1 therapy, neurokinin-1 (NK1) receptor antagonists for managing emesis and other neurological conditions, and inhibitors of soluble epoxide hydrolase. nih.gov The strategic hybridization of substructures from different known antagonists has also proven effective, as demonstrated in the creation of novel 3-phenylpiperidine-4-carboxamide derivatives as long-acting NK1 receptor antagonists. These discoveries collectively underscore the value of the piperidine-4-carboxamide core in generating diverse and potent biological activity.

Identification of Unexplored Biological Activities and Undiscovered Molecular Targets

The true potential of this compound likely lies in its capacity as a lead structure for novel therapeutics. Based on the activities of its close analogs, several biological activities and molecular targets remain unexplored for this specific scaffold. The simple pyridin-3-yl substituent, compared to more complex heterocyclic systems, offers a unique electronic and steric profile that could lead to novel selectivity and pharmacological properties.

A significant research gap exists in the systematic screening of this compound against major target families. Given that related structures are potent kinase inhibitors, a comprehensive kinome scan could reveal unexpected inhibitory activities. nih.govgoogleapis.com The PI3K/Akt/mTOR pathway, in particular, remains a high-priority area. nih.gov Furthermore, the structural similarity to selective serotonin (B10506) reuptake inhibitors (SSRIs) suggests that targets within the central nervous system, such as monoamine transporters, are worth investigating. nih.gov The discovery of piperidine (B6355638) derivatives as PCSK9 inhibitors and cathepsin K inhibitors points toward potential applications in cardiovascular disease and osteoporosis, respectively. researchgate.netmdpi.com

The following table summarizes known targets for analogous piperidine-4-carboxamide compounds, highlighting promising, unexplored avenues for this compound.

Compound Class Known Biological Target/Activity Potential Therapeutic Area Reference
1-(Pyrrolopyrimidin-4-yl)piperidine-4-carboxamidesProtein Kinase B (Akt) InhibitorOncology nih.govnih.gov
N-Aryl-piperidine-4-carboxamidesCCR5 Receptor AntagonistHIV/AIDS nih.gov
Piperidine-3-carboxamide DerivativesCathepsin K InhibitorOsteoporosis mdpi.com
N-(Piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamidesPCSK9 mRNA Translation InhibitorHypercholesterolemia researchgate.net
1-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one DerivativesSerotonin Reuptake Inhibitor (SSRI)Depression nih.gov
4-Substituted N-(pyridin-3-yl) carboxamidesPim Kinase InhibitorOncology googleapis.com

This table is interactive. You can sort and filter the data to explore the potential research directions.

Systematic evaluation against these and other target classes, such as G-protein coupled receptors (GPCRs) and ion channels, could unlock new therapeutic applications for derivatives of this compound.

Future Directions in Synthetic Innovation and Process Optimization

The synthesis of this compound and its derivatives typically relies on established methodologies, primarily the N-arylation of a pre-formed piperidine-4-carboxamide with a suitable 3-substituted pyridine (B92270), or the amidation of a precursor like ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate. While effective, there are opportunities for synthetic innovation.

Future efforts could focus on developing more efficient and sustainable catalytic systems for the key N-C bond-forming reaction, potentially using non-precious metal catalysts to reduce costs and environmental impact. mdpi.com Furthermore, the development of one-pot procedures that combine pyridine ring formation or modification with the introduction of the piperidine moiety could significantly streamline synthetic routes. mdpi.com

Another important direction is the exploration of asymmetric synthesis. The piperidine ring of this compound is achiral. However, substitution on the ring can introduce chirality, which often has profound implications for biological activity and selectivity. Developing stereoselective synthetic methods to access specific enantiomers or diastereomers of substituted analogs will be crucial for optimizing their therapeutic potential and understanding their structure-activity relationships (SAR). This includes catalytic asymmetric hydrogenation of pyridinium (B92312) precursors or chiral resolution techniques.

Broader Implications for the Design and Discovery of Novel Piperidine-Based Therapeutics

The study of compounds like this compound has broader implications for medicinal chemistry, reinforcing the status of the piperidine scaffold as a "privileged structure." Piperidine-containing compounds are prevalent in approved drugs and natural products, valued for their favorable physicochemical properties, metabolic stability, and ability to adopt well-defined three-dimensional conformations. mdpi.com

The use of saturated heterocyclic scaffolds like piperidine represents a strategic "escape from flatland"—a concept in drug design that moves away from flat, aromatic molecules towards more three-dimensional structures. mdpi.com This three-dimensionality allows for more specific and higher-affinity interactions with the complex topologies of biological targets like enzyme active sites and receptor binding pockets. The conformational rigidity of the piperidine ring, combined with the rotational flexibility of its substituents, provides a powerful tool for optimizing ligand-target interactions.

The simple, yet versatile, structure of this compound serves as an ideal starting point for fragment-based and scaffold-based drug discovery. The pyridine ring acts as a key hydrogen bond acceptor and a vector for directing substituents into specific pockets of a binding site, while the carboxamide group provides additional hydrogen bonding capabilities. By exploring the chemical space around this core structure, researchers can continue to develop novel therapeutics with improved potency, selectivity, and drug-like properties for a wide range of human diseases.

Q & A

Q. How does the compound interact with biological membranes, and what assays validate permeability?

  • PAMPA Assay : Measure passive diffusion using a lipid-coated filter. Compare with reference compounds (e.g., propranolol for high permeability) .
  • MD Simulations : Model lipid bilayer interactions using CHARMM36 force fields to predict absorption rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.